molecular formula C23H16FN3O B2977382 1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-23-8

1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2977382
CAS RN: 932519-23-8
M. Wt: 369.399
InChI Key: ZBHJZZQONGLDPV-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline ring . The molecule also has a fluorophenyl group, a methoxy group, and a phenyl group attached at different positions .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Quinoline derivatives are known for their antimicrobial properties. They serve as the backbone for many synthetic antimicrobial agents, including the well-known fluoroquinolone antibiotics . The fluorine atom present in the compound can enhance its ability to penetrate bacterial cell walls, making it a potential candidate for developing new antibiotics.

Organic Synthesis: Catalysts

In synthetic organic chemistry, quinoline derivatives can act as catalysts or intermediates in various reactions. They can facilitate the synthesis of complex organic molecules, potentially leading to more efficient and greener chemical processes .

Pharmaceutical Industry: Drug Design

The structural complexity of quinoline derivatives makes them suitable scaffolds for drug design. Their rigid structures and the ability to form multiple interactions with biological targets contribute to the discovery of novel therapeutic agents .

Future Directions

Quinoline derivatives, including pyrazoloquinolines, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on further structure modifications of quinoline bearing heterocyclic moieties and the exploitation of the therapeutic potential of quinoline derivatives as antibacterial agents . This could lead to the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

properties

IUPAC Name

1-(4-fluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-20-9-5-8-18-22(20)25-14-19-21(15-6-3-2-4-7-15)26-27(23(18)19)17-12-10-16(24)11-13-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHJZZQONGLDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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